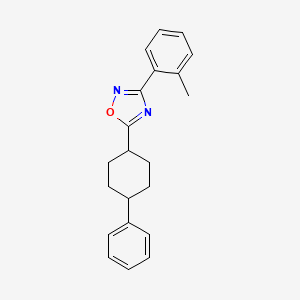
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and is a derivative of oxadiazole. The unique molecular structure of MPPO makes it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of MPPO is not fully understood, but it is believed to act through the formation of charge transfer complexes with other molecules. MPPO is a π-conjugated molecule, which means that it has a delocalized electron system that can interact with other molecules through π-π interactions. This interaction can lead to the formation of charge transfer complexes, which can alter the electronic properties of the molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MPPO. However, some studies have shown that MPPO has antioxidant properties and can protect cells from oxidative stress. MPPO has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPO in lab experiments is its high thermal stability. MPPO can withstand high temperatures without decomposing, which makes it an ideal material for use in high-temperature reactions. Another advantage of MPPO is its high charge carrier mobility, which makes it an excellent material for use in electronic devices.
One of the limitations of using MPPO in lab experiments is its low solubility in common solvents. This can make it difficult to dissolve and handle in some experiments. MPPO is also relatively expensive, which can limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for research on MPPO. One area of research is the development of new synthesis methods that can improve the yield and purity of MPPO. Another area of research is the investigation of the electronic properties of MPPO and its potential applications in electronic devices.
Further research is also needed to understand the mechanism of action of MPPO and its potential applications in catalysis and medicine. The antioxidant and anti-inflammatory properties of MPPO make it a promising candidate for the development of new drugs for the treatment of oxidative stress and inflammatory diseases.
Synthesemethoden
The synthesis of MPPO involves the reaction of 2-methylphenylhydrazine with 4-phenylcyclohexanone in the presence of phosphorus oxychloride. The reaction mixture is heated under reflux for several hours, and the product is obtained after purification by recrystallization. The yield of MPPO is around 70%.
Wissenschaftliche Forschungsanwendungen
MPPO has been found to have several potential applications in scientific research. One of the primary applications of MPPO is in the field of organic electronics. MPPO can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MPPO has been shown to have excellent thermal stability and high charge carrier mobility, making it an ideal material for use in these devices.
Another potential application of MPPO is in the field of catalysis. MPPO has been found to be an effective catalyst for the oxidation of alcohols and aldehydes. The unique molecular structure of MPPO allows it to act as a Lewis acid catalyst, which can promote the formation of reactive intermediates and facilitate the oxidation reaction.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-(4-phenylcyclohexyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-7-5-6-10-19(15)20-22-21(24-23-20)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-10,17-18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUFJXMLBRNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5773082.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide](/img/structure/B5773096.png)



![ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5773117.png)


![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)



